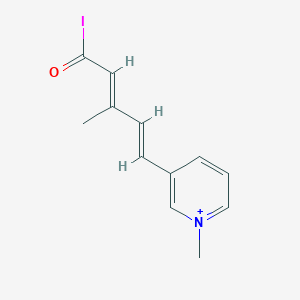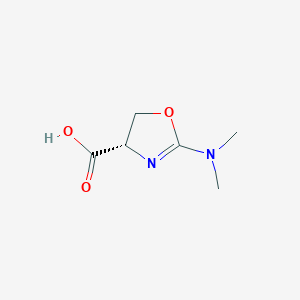
4-Oxazolecarboxylic acid, 2-(dimethylamino)-4,5-dihydro-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a dimethylamino group and a dihydrooxazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a dimethylamine source, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylamino acids: These compounds share the dimethylamino group but differ in their overall structure.
Oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Uniqueness
(S)-2-(Dimethylamino)-4,5-dihydrooxazole-4-carboxylic acid is unique due to its chiral nature and the presence of both the dimethylamino group and the dihydrooxazole ring. This combination of features makes it particularly valuable in the synthesis of chiral drugs and other bioactive molecules.
Propiedades
Número CAS |
246034-29-7 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
(4S)-2-(dimethylamino)-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
HYZDNKCIZJCEGP-BYPYZUCNSA-N |
SMILES isomérico |
CN(C)C1=N[C@@H](CO1)C(=O)O |
SMILES canónico |
CN(C)C1=NC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


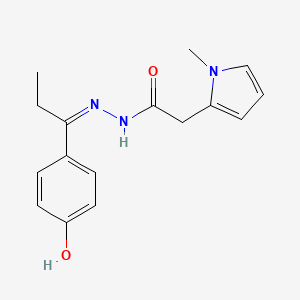

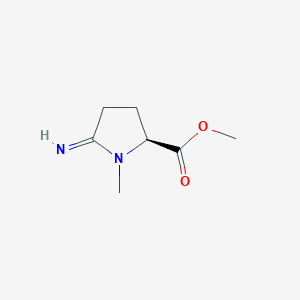
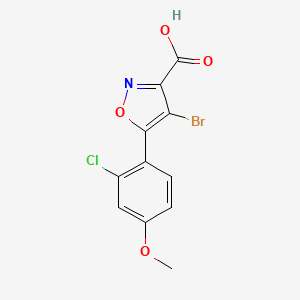
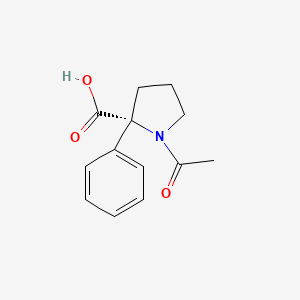
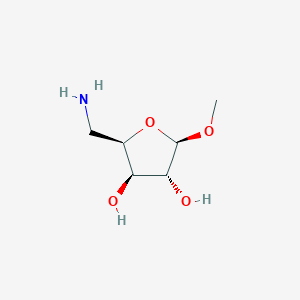
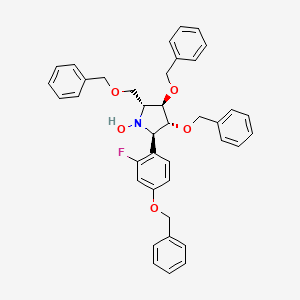
![tert-Butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12865381.png)
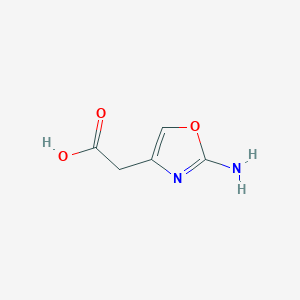
![8-Ethyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12865385.png)
![3-(tert-Butyl) 9-ethyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B12865404.png)

![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
